![molecular formula C15H13N3O6S2 B2694519 methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034589-39-2](/img/structure/B2694519.png)
methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a sophisticated organic compound with intricate structures that blend multiple functional groups. Due to its unique composition, it garners interest in various scientific fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a multi-step process, where each step requires precise control of conditions to ensure the desired product. Key reaction stages include:
Starting materials: The process typically begins with commercially available thiophene-2-carboxylic acid.
Functionalization: Introduction of the sulfonamide and pyrrolopyridinone groups is achieved through sequential coupling reactions.
Methoxylation: The final esterification step involves methanol and acid catalysts to form the methyl ester.
Industrial Production Methods: In an industrial setting, large-scale synthesis mirrors laboratory methods but incorporates optimizations for yield and cost-efficiency. This often involves:
Batch reactors: Ensuring precise temperature and pressure control.
Flow chemistry: To streamline the process, increase safety, and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Due to the presence of thiophene, it can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced at its sulfonamide group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents like lithium aluminum hydride.
Substitution: Reagents like bromine for electrophilic bromination.
Major Products:
Oxidation: Sulfoxide derivatives.
Reduction: Sulfonamide reductions to amines.
Substitution: Halogenated thiophenes and further derivatives depending on the substituent.
Applications De Recherche Scientifique
In Chemistry: Used as a building block in the synthesis of complex molecules and novel materials.
In Biology: Studies suggest potential as a bioactive compound due to its structural similarity to natural products.
In Medicine: Research explores its use in drug development, particularly for targeting specific biological pathways.
In Industry:
Mécanisme D'action
The compound’s mechanism of action in biological systems involves interactions with specific molecular targets. These might include:
Enzyme inhibition: The sulfonamide group often mimics natural substrates, inhibiting specific enzymes.
Receptor binding: The pyrrolopyridinone structure allows for interaction with biological receptors.
Comparaison Avec Des Composés Similaires
Thiophene-2-carboxylates
Pyrrolopyridinones
Sulfonamides
Uniqueness:
The integration of these distinct groups within a single molecule.
Enhanced reactivity and versatility compared to simpler analogs.
Conclusion
Methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a compound of significant scientific interest due to its complex structure and multifaceted applications. Its synthesis, reactivity, and potential in various fields underscore the importance of ongoing research in understanding and harnessing its properties.
Propriétés
IUPAC Name |
methyl 3-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6S2/c1-24-15(21)12-10(4-8-25-12)26(22,23)17-6-7-18-13(19)9-3-2-5-16-11(9)14(18)20/h2-5,8,17H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZOGCQHVGYZCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
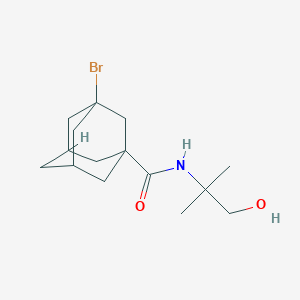
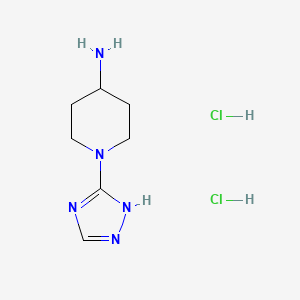
![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2694441.png)
![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2694442.png)
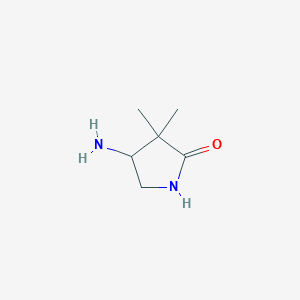
![5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2694446.png)

![7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one](/img/structure/B2694450.png)
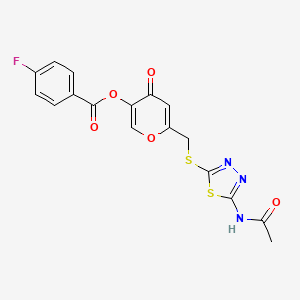

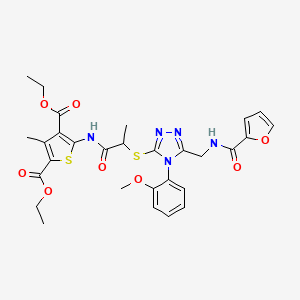
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2694456.png)

![Ethyl 2-(2-(cyclohexylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2694458.png)
